Cotarnine iodide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cotarnine iodide involves several key steps that start from the base molecule cotarnine. Cotarnine itself is derived from the oxidative degradation of noscapine and exhibits significant reactivity due to its tetrahydroisoquinoline core. Various synthetic routes have been developed to modify cotarnine and create derivatives like cotarnine iodide, focusing on the functionalization of its core structure to form new molecules with desired properties (Sahu et al., 2020).

Molecular Structure Analysis

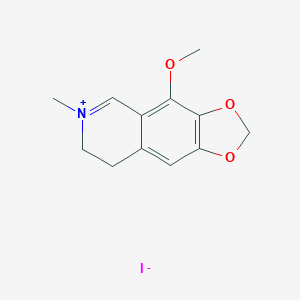

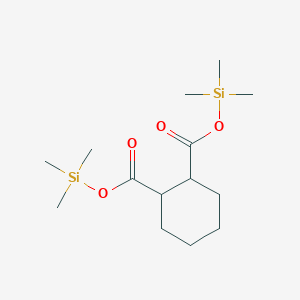

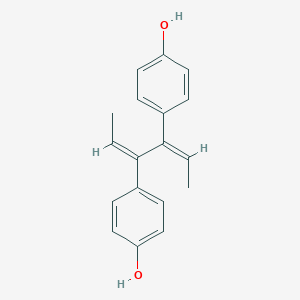

Cotarnine iodide's molecular structure is characterized by the addition of an iodide ion to the cotarnine molecule. This modification significantly impacts its chemical and physical properties, making it a subject of interest for various chemical reactions and applications. The structural analysis of cotarnine derivatives through X-ray diffraction and NMR spectroscopy has provided insights into their complex structures and the effects of different functional groups on their stability and reactivity (Krasnov et al., 2002).

Chemical Reactions and Properties

Cotarnine iodide participates in a range of chemical reactions, showcasing its versatility as a chemical compound. It has been shown to undergo unusual reactions with 1,3-dimethylbarbituric acid, leading to the formation of complex derivatives. These reactions are influenced by factors such as temperature and the presence of other reactants, highlighting the intricate chemistry of cotarnine iodide and its potential for creating novel compounds with unique properties (Krasnov & Kartsev, 2002; Kartsev et al., 2007).

Physical Properties Analysis

The physical properties of cotarnine iodide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined by the molecular structure and the nature of the iodide modification. Studies on the crystal structure and solubility of cotarnine derivatives provide valuable information for optimizing their use in specific applications (Krasnov et al., 2003).

Chemical Properties Analysis

The chemical properties of cotarnine iodide, including its reactivity, stability, and interactions with other compounds, are essential for understanding its potential applications. Research has explored the reactivity of cotarnine iodide with various reagents, revealing insights into its potential for synthesizing new chemical entities and its stability under different conditions. These studies are crucial for harnessing the unique properties of cotarnine iodide for scientific and industrial purposes (Kartsev et al., 2020).

Applications De Recherche Scientifique

Acetylene-Allene Rearrangement Studies : Cotarnine iodide is used for studying acetylene-allene rearrangement in quaternary ammonium derivatives (Ukhin et al., 2021).

Tandem Rearrangement Research : It finds application in unconventional tandem rearrangement with 1,3-dimethylbarbituric acid at high temperatures (Kartsev et al., 2007).

Biomedical Applications : In biomedical research, cotarnine iodide is used to determine the concentrations of nooscapine, narcotoline, and their metabolites in plasma samples (Johansson et al., 1988).

Synthesis of Pharmacologically Relevant Compounds : It is employed in the synthesis of isoquinoline-tetrazoles and benzazocine-tetrazoles, which are pharmacologically significant (Borisov et al., 2014).

C(sp3)–H Bond Activation : Cotarnine iodide facilitates metal-free activation of C(SP3)-H bonds for synthesizing 1,2,3,4-tetrahydroisoquinolines (Choudhury et al., 2017).

Preparation of Organoacetylene Derivatives : It is used in preparing 1-organoacetylene derivatives, like 1-(3′-hydroxypropyn-1-yl)-2-methyl-6,7-methylenedioxy-8-methoxy-1,2,3,4-tetrahydroisoquinoline (Ukhin et al., 2003).

Synthesis of Heptacyclic Condensed Diisoquinolines : Cotarnine alkaloid-based synthesis allows for the creation of new heptacyclic condensed diisoquinolines (Korbonits et al., 2008).

Chemical Modification of Plant Alkaloids : It is utilized in chemical modifications to produce spirocyclic systems based on cotarnine and barbituric acids (Krasnov et al., 2008).

Formation of 5,5-Spiro Derivatives : Cotarnine derivatives react with 1,3-dimethylbarbituric acid to form 5,5-spiro derivatives, useful in research (Krasnov et al., 2002).

Therapeutic Application for Uterine Haemorrhage : Historically, cotarnine iodide has been used as a therapeutic agent for uterine haemorrhage, although without a special action on the uterus' smooth muscle fibers (Anonymous, 1896).

Development in Chemistry and Biological Application : Recent advancements in cotarnine chemistry have led to new syntheses, reactivities, and biological applications for different bioactive products (Sahu et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQXHDRCUOJFQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560184 | |

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cotarnine iodide | |

CAS RN |

30936-27-7 | |

| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)